5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt
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Overview
Description
5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction between benzaldehyde and rhodanine-3-acetic acid in the presence of ammonium acetate is commonly used .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidine derivatives
Scientific Research Applications
5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as an anti-inflammatory and neuroprotective agent.
Industry: Used in the development of fluorescent probes for bioimaging and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: Similar structure but different substituents.
Triphenylamine-rhodanine dye: Used as a sensitizer in solar cells, with a similar thiazolidine core
Uniqueness
5-Benzylidene-4-oxo-2-thioxothiazolidine-3-acetic acid ammonium salt stands out due to its unique combination of a thiazolidine ring and benzylidene group, which imparts distinct biological and chemical properties. Its versatility in various applications, from medicinal chemistry to materials science, highlights its significance .
Properties
CAS No. |
95533-69-0 |
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Molecular Formula |
C12H12N2O3S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
azanium;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C12H9NO3S2.H3N/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8;/h1-6H,7H2,(H,14,15);1H3/b9-6+; |
InChI Key |
FRYNRQGGSPCLHX-MLBSPLJJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+] |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)[O-].[NH4+] |
Origin of Product |
United States |
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